molecular formula C10H8ClNO2S2 B2354343 2-Chloro-5-[(phenylsulfonyl)methyl]-1,3-thiazole CAS No. 320423-60-7

2-Chloro-5-[(phenylsulfonyl)methyl]-1,3-thiazole

Cat. No. B2354343
M. Wt: 273.75
InChI Key: VTABKYKBOBZWCE-UHFFFAOYSA-N
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Description

“2-Chloro-5-[(phenylsulfonyl)methyl]-1,3-thiazole” is a chemical compound . It is a derivative of thiazole, a sulfur and nitrogen-containing heterocyclic compound . Thiazole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Chlorination and Amine Reaction : Chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole leads to a compound capable of reacting with amines to build sulfonamides. These compounds are efficient electrophilic reagents for nucleophilic substitution reactions, with the regiochemistry depending on the nature of the nucleophiles (Turov, Vinogradova, & Brovarets, 2014).

  • Synthesis of Anticancer Agents : Thiazole derivatives, created through reactions involving thioamide and various halo compounds, have been explored for their anticancer activities. These derivatives include structures analogous to 2-Chloro-5-[(phenylsulfonyl)methyl]-1,3-thiazole (Gomha et al., 2017).

  • Photophysical Properties : 5-Amino-2-(4-methylsulfanylphenyl)thiazoles, similar in structure to 2-Chloro-5-[(phenylsulfonyl)methyl]-1,3-thiazole, have been studied for their photophysical properties. These compounds show potential in material sciences and biomolecular applications (Murai, Furukawa, & Yamaguchi, 2018).

Antimicrobial and Corrosion Inhibition

  • Antimicrobial Agents : Novel heterocyclic compounds incorporating sulfonamide moiety, similar to the 2-Chloro-5-[(phenylsulfonyl)methyl]-1,3-thiazole structure, have been synthesized with promising antimicrobial properties (Darwish et al., 2014).

  • Corrosion Inhibition : Poly[(hydrazinylazo)]thiazoles derivatives, related to the chemical structure , have been studied as potent corrosion inhibitors for alloys in acidic conditions. These compounds show promise in enhancing the durability and lifespan of metals (El-Lateef et al., 2021).

properties

IUPAC Name

5-(benzenesulfonylmethyl)-2-chloro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S2/c11-10-12-6-8(15-10)7-16(13,14)9-4-2-1-3-5-9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTABKYKBOBZWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[(phenylsulfonyl)methyl]-1,3-thiazole

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